[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride
Overview
Description
[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their unique structural properties. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride typically involves the reaction of 4-bromoaniline with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological macromolecules.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural properties make it a candidate for drug design and discovery, particularly in the treatment of neurological disorders and other diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A basic structure similar to [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride, widely used in medicinal chemistry.
Piperazine: Another related compound with a similar structure but different pharmacological properties.
Morpholine: A heterocyclic amine with structural similarities but distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride, a compound with the CAS number 1431965-34-2, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound features a phenyl ring substituted with a 3-methylpiperidine moiety, which is known to enhance its interaction with biological targets. The hydrochloride salt form aids in solubility and stability for pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies suggest that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Preliminary investigations show potential cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains.
The biological activity of this compound is thought to involve:
- Receptor Binding : The piperidine ring enhances binding affinity to various receptors, including adrenergic and dopaminergic receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or cancer cell proliferation.
Case Studies
- Antidepressant Activity :
- Antitumor Effects :
- Antimicrobial Activity :
Data Tables
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12;/h4-7,10H,2-3,8-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYOWEFTLKYZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-34-2 | |
Record name | Benzenamine, 4-(3-methyl-1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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